5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione

Description

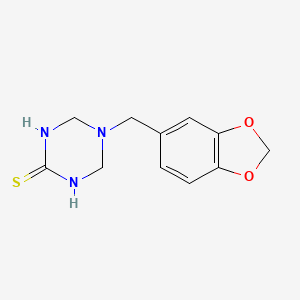

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound featuring a 1,3,5-triazinane core substituted with a 1,3-benzodioxol-5-ylmethyl group at the 5-position and a thione group at the 2-position. This compound belongs to a broader class of 1,3,5-triazinane-2-thiones, which are studied for their diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c17-11-12-5-14(6-13-11)4-8-1-2-9-10(3-8)16-7-15-9/h1-3H,4-7H2,(H2,12,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKZYAPGCAXNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=S)NCN1CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of 1,3-benzodioxole derivatives with triazinane-2-thione precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often involve the use of palladium chloride (PdCl2) as the catalyst, xantphos as the ligand, and cesium carbonate (Cs2CO3) as the base in a solvent such as 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) under basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Reduction: Sodium borohydride (NaBH4) in a suitable solvent like ethanol.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

5-(1,3-Benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of cell cycle processes or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

1,3,5-Triazinane-2-Thione Derivatives

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones

- Structure : Features a benzo[d]thiazol-2-ylphenyl group instead of benzodioxol.

- Synthesis : Prepared via cyclization of thioureas with amines (e.g., methylamine) .

- Key Difference : The benzo[d]thiazol group introduces a sulfur atom and aromatic nitrogen, enhancing π-π stacking interactions compared to the oxygen-rich benzodioxol group .

5-[3-(1H-Imidazol-1-yl)propyl]-1,3,5-triazinane-2-thione Structure: Substituted with an imidazolylpropyl group.

1-Anilinomethyl-5-phenyl-1,3,5-triazinane-2-thione Structure: Contains an anilinomethyl substituent. Synthesis: Synthesized via a one-pot condensation of thiourea, aniline, and formaldehyde . Comparison: The benzodioxol group may improve metabolic stability over the aniline-derived analogs due to reduced susceptibility to oxidation .

1,3,5-Thiadiazinane-2-Thione Derivatives

3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione Structure: Replaces the triazinane ring with a thiadiazinane core (sulfur instead of nitrogen). Synthesis: Prepared from amines and carbon disulfide in aqueous KOH .

2-[6-Thioxo-5-(2,4,6-trimethylphenyl)-1,3,5-thiadiazinan-3-yl]acetic acid

Physical and Chemical Properties

Biological Activity

5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a triazinane ring fused with a benzodioxole moiety, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications in various fields, and relevant research findings.

The molecular formula of this compound is , and its structure includes both the benzodioxole and triazinane-2-thione moieties. This unique combination is believed to confer distinct biological properties that warrant further investigation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites of target enzymes, thereby blocking their activity. This inhibition can lead to modulation of cell cycle processes or induction of apoptosis in cancer cells.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may have potential as an anticancer agent due to its ability to induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various microbial strains, including bacteria and fungi. Its effectiveness is comparable to standard antimicrobial agents .

- Anti-inflammatory Effects : Research has indicated that derivatives of triazine compounds often exhibit anti-inflammatory properties. The specific mechanisms through which this compound exerts these effects are still under investigation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Properties |

|---|---|---|

| 1,3-Benzodioxole | Image | Basic structural unit; lacks triazinane moiety |

| 1-(1,3-Benzodioxol-5-yl)-2-butanamine | Image | Psychoactive properties; different pharmacological profile |

The presence of both the benzodioxole and triazinane moieties in this compound enhances its potential for diverse biological activities compared to simpler compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Studies : A study published in Molecules highlighted that derivatives of triazine compounds exhibited significant cytotoxicity against various cancer cell lines. The specific IC50 values for this compound are still being determined but show promise in preliminary assays .

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited growth against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were comparable to established antibiotics .

- Anti-inflammatory Activity : Research indicated that compounds derived from triazine structures displayed greater anti-inflammatory activity than curcumin in specific assays. Further studies are required to quantify the anti-inflammatory effects of this compound specifically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.